molecular formula C14H27NO4 B14898883 Boc-(2R)-2-amino-6,6-dimethylheptanoic acid

Boc-(2R)-2-amino-6,6-dimethylheptanoic acid

Cat. No.: B14898883
M. Wt: 273.37 g/mol
InChI Key: LIOHHROLQIGRCA-SNVBAGLBSA-N
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Description

®-2-((tert-Butoxycarbonyl)amino)-6,6-dimethylheptanoic acid is a compound that belongs to the class of organic compounds known as carboxylic acid derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines during chemical reactions. The compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-6,6-dimethylheptanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent, such as tetrahydrofuran (THF), at ambient temperature. The Boc-protected amino acid is then purified through crystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of Boc-protected amino acids, including ®-2-((tert-Butoxycarbonyl)amino)-6,6-dimethylheptanoic acid, involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)-6,6-dimethylheptanoic acid undergoes various chemical reactions, including:

    Deprotection Reactions: The removal of the Boc protecting group is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.

    Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group is coupled with carboxylic acids or other amino acids to form peptide bonds.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in methanol.

    Coupling: N,N’-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS).

Major Products Formed

    Deprotection: Free amino acid.

    Coupling: Peptides and peptide derivatives.

Mechanism of Action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-6,6-dimethylheptanoic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during chemical transformations. The deprotection process involves the cleavage of the Boc group under acidic conditions, releasing the free amino group for subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

  • ®-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid
  • ®-2-((tert-Butoxycarbonyl)amino)-3-(3-(methylthio)phenyl)propanoic acid

Uniqueness

®-2-((tert-Butoxycarbonyl)amino)-6,6-dimethylheptanoic acid is unique due to its specific structural features, including the presence of a tert-butoxycarbonyl group and a dimethylheptanoic acid backbone. These features confer distinct reactivity and stability, making it suitable for specific applications in peptide synthesis and medicinal chemistry .

Properties

Molecular Formula

C14H27NO4

Molecular Weight

273.37 g/mol

IUPAC Name

(2R)-6,6-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid

InChI

InChI=1S/C14H27NO4/c1-13(2,3)9-7-8-10(11(16)17)15-12(18)19-14(4,5)6/h10H,7-9H2,1-6H3,(H,15,18)(H,16,17)/t10-/m1/s1

InChI Key

LIOHHROLQIGRCA-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)CCC[C@H](C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)CCCC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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